Mycinamicin VII

Description

Structure

3D Structure

Properties

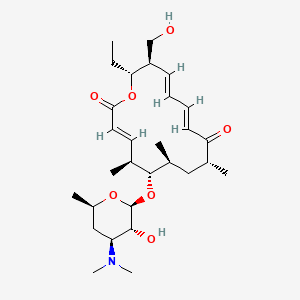

Molecular Formula |

C29H47NO7 |

|---|---|

Molecular Weight |

521.7 g/mol |

IUPAC Name |

(3E,5S,6S,7S,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione |

InChI |

InChI=1S/C29H47NO7/c1-8-25-22(17-31)11-9-10-12-24(32)19(3)15-20(4)28(18(2)13-14-26(33)36-25)37-29-27(34)23(30(6)7)16-21(5)35-29/h9-14,18-23,25,27-29,31,34H,8,15-17H2,1-7H3/b11-9+,12-10+,14-13+/t18-,19+,20-,21+,22+,23-,25+,27+,28+,29-/m0/s1 |

InChI Key |

HREUKRQZLNMEFQ-KMWMHNJKSA-N |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)CO |

Canonical SMILES |

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Mycinamicin VII from Micromonospora griseorubida: A Technical Guide

Abstract

Mycinamicins, a family of 16-membered macrolide antibiotics, are produced by the fermentation of the actinomycete Micromonospora griseorubida. While major components such as Mycinamicin I and II have been extensively studied, the minor components, including Mycinamicin VII, represent a valuable area of research for novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and isolation of this compound. It details the fermentation of Micromonospora griseorubida, the extraction of the mycinamicin complex, and a multi-step chromatographic purification process for the isolation of this compound. This document is intended for researchers, scientists, and drug development professionals in the field of natural product chemistry and antibiotic discovery.

Introduction

The mycinamicins are a group of macrolide antibiotics first isolated from the culture broth of Micromonospora griseorubida.[1][2] These compounds exhibit potent activity against Gram-positive bacteria.[] The mycinamicin complex consists of several related structures, with Mycinamicins I and II being the major products of fermentation in many industrial strains.[4][5] However, the culture broth also contains a variety of minor components, including this compound, which possess unique structural features that are of interest for structure-activity relationship studies and the development of new antimicrobial agents.[6]

This guide outlines the key experimental procedures for the successful isolation and characterization of this compound from the fermentation broth of Micromonospora griseorubida.

Fermentation of Micromonospora griseorubida

The production of mycinamicins is achieved through submerged fermentation of Micromonospora griseorubida. The composition of the fermentation medium and the culture conditions are critical for obtaining a good yield of the mycinamicin complex.

Culture Medium and Conditions

A typical fermentation medium for the production of mycinamicins is detailed in Table 1. The inclusion of inorganic sulfates, such as MgSO₄·7H₂O, has been shown to significantly stimulate mycinamicin production.[4]

Table 1: Fermentation Medium for Micromonospora griseorubida

| Component | Concentration (g/L) |

| Glucose | 20 |

| Soluble Starch | 30 |

| Soybean Meal | 15 |

| Yeast Extract | 5 |

| CaCO₃ | 2 |

| MgSO₄·7H₂O | 6 |

| NaCl | 3 |

| K₂HPO₄ | 0.5 |

The fermentation is typically carried out in shake flasks or bioreactors at 30-34°C for 7-10 days with continuous agitation and aeration.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth is a multi-step process involving extraction and several stages of chromatography. A general workflow for this process is depicted in the diagram below.

Caption: Workflow for the isolation of this compound.

Experimental Protocol: Extraction of the Mycinamicin Complex

-

Harvesting: At the end of the fermentation, the culture broth is harvested.

-

Separation: The broth is centrifuged to separate the supernatant from the mycelial cake.

-

Extraction: The supernatant is adjusted to a basic pH (e.g., pH 9.0) and extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. This is typically repeated three times to ensure complete extraction of the mycinamicins.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract containing the mycinamicin complex.

Experimental Protocol: Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to separate the individual mycinamicin components.

-

Column Preparation: A column is packed with silica gel 60 and equilibrated with a non-polar solvent system (e.g., chloroform).

-

Sample Loading: The crude extract is dissolved in a minimal amount of the equilibration solvent and loaded onto the column.

-

Elution: The column is eluted with a stepwise gradient of increasing polarity, typically a chloroform-methanol mixture.

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the mycinamicin complex.

The fractions containing the mycinamicin complex are pooled, concentrated, and further purified by preparative reversed-phase HPLC. This step is critical for separating the minor components, including this compound.

Table 2: Preparative HPLC Parameters for this compound Isolation

| Parameter | Condition |

| Column | C18 Reversed-Phase, preparative scale (e.g., 20 x 250 mm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with a buffer (e.g., ammonium acetate) |

| Flow Rate | Typically 10-20 mL/min for a preparative column |

| Detection | UV at 230 nm |

| Injection Volume | Dependent on column capacity and sample concentration |

By carefully collecting the fractions corresponding to the elution time of this compound, a highly purified sample can be obtained.

Structural Elucidation and Physicochemical Properties

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

Spectroscopic Data

Table 3: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₃₇H₅₉NO₁₁ |

| Molecular Weight | 697.86 g/mol |

| UV λmax (MeOH) | 238 nm |

| ¹H NMR (CDCl₃) | Characteristic signals for the macrolide ring, desosamine, and mycinose moieties. |

| ¹³C NMR (CDCl₃) | Resonances corresponding to the carbon skeleton of the macrolide and sugar units. |

| Mass Spectrometry | [M+H]⁺ ion observed at m/z 698.4 |

The relationship between the different mycinamicins and their biosynthetic precursors can be visualized as a simplified pathway.

Caption: Simplified biosynthetic relationship of selected mycinamicins.

Conclusion

The isolation of minor components like this compound from the complex fermentation broth of Micromonospora griseorubida requires a systematic and multi-step purification strategy. The combination of solvent extraction, silica gel chromatography, and preparative HPLC is an effective approach for obtaining pure this compound. The detailed characterization of these minor mycinamicins is essential for expanding our understanding of their structure-activity relationships and for the potential development of new and improved macrolide antibiotics.

References

- 1. Mycinamicins, new macrolide antibiotics. I. Taxonomy, production, isolation, characterization and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Mycinamicins, new macrolide antibiotics. VII. Structures of minor components, mycinamicin VI and VII - PubMed [pubmed.ncbi.nlm.nih.gov]

Mycinamicin VII producing organism and fermentation conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the production of Mycinamicin VII, a potent macrolide antibiotic. It details the producing microorganism, optimal fermentation conditions, biosynthetic pathways, and analytical methodologies for quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery, development, and manufacturing of novel antibiotics.

Producing Organism: Micromonospora griseorubida

The primary producer of the mycinamicin complex, including this compound, is the Gram-positive actinobacterium, Micromonospora griseorubida.[1] Various strains of this species have been isolated and genetically improved to enhance the production of specific mycinamicin congeners. Industrial production strains have been developed through mutagenesis to optimize the yield of Mycinamicin I and II, which are major products alongside other variants like IV and V in wild-type strains.[1]

Fermentation Conditions for Mycinamicin Production

The successful cultivation of Micromonospora griseorubida and subsequent production of mycinamicins are highly dependent on the composition of the fermentation medium and specific culture parameters.

Seed Culture Medium and Preparation

A robust seed culture is essential for initiating a productive fermentation. The following table outlines the composition of a typical seed medium for M. griseorubida.

| Component | Concentration |

| Dextrin | 2.0% |

| Cotton Seed Flour | 2.5% |

| Peptone | 0.5% |

| Yeast Extract | 2.5% |

| CaCO₃ | 0.1% |

| FeSO₄·7H₂O | 0.004% |

| CoCl₂·6H₂O | 0.0002% |

| pH (adjusted with 1N NaOH) | 7.5 |

Experimental Protocol: Seed Culture Preparation

-

Prepare the seed medium by dissolving the components in distilled water.

-

Adjust the pH to 7.5 using a 1N NaOH solution.

-

Dispense 50 ml of the medium into 500-ml baffled Erlenmeyer flasks.

-

Sterilize the flasks by autoclaving.

-

Inoculate the sterilized medium with a stock culture of M. griseorubida.

-

Incubate the flasks for 2 days at 30°C on a rotary shaker.

Production Medium and Fermentation Parameters

For the main fermentation phase aimed at mycinamicin production, a modified PM-5 medium has been shown to be effective. A critical component of this medium is a high concentration of sulfate, typically in the form of MgSO₄·7H₂O, which significantly enhances mycinamicin yield.[2][3]

| Component | Concentration (Modified PM-5 Medium) |

| Dextrin | 14.0% |

| Cotton Seed Flour | 4.2% |

| Wheat Germ | 7.5% |

| CaCO₃ | 0.79% |

| MgSO₄·7H₂O | 0.72% |

| K₂HPO₄ | 0.29% |

| FeSO₄·7H₂O | 0.0096% |

| CoCl₂·6H₂O | 0.00024% |

| ZnSO₄·7H₂O | 0.001% |

| MnSO₄ | 0.001% |

Experimental Protocol: Mycinamicin Fermentation

-

Prepare the modified PM-5 production medium.

-

Dispense the medium into fermentation vessels.

-

Sterilize the medium by autoclaving.

-

Inoculate the production medium with the seed culture (typically 10% v/v).

-

Incubate the fermentation culture at 30°C for up to 9 days. Maintain agitation to ensure adequate aeration.

-

Monitor the production of mycinamicins at regular intervals using a suitable analytical method such as HPLC.

Quantitative Impact of Fermentation Conditions on Mycinamicin Titer:

| Condition | Mycinamicin II Titer (mg/ml) | Reference Strain |

| Standard PM-5 Medium | ~1.1 | M. griseorubida 89M-63-6 (dotriacolide non-producing) |

| PM-5 with Dotriacolide addition (4 mg/ml) | ~3.2 | M. griseorubida 89M-63-6 |

| Modified PM-5 (High Sulfate) | 3.5 | M. griseorubida 88M-41-7 (high producer) |

| High Sulfate Consuming Mutant | 4.5 | M. griseorubida 91SM1 |

Biosynthesis and Regulation of Mycinamicin Production

The production of mycinamicins is a complex process involving a large polyketide synthase (PKS) system and subsequent tailoring enzymes. The biosynthetic gene cluster for mycinamicin has been identified and sequenced, revealing a series of genes responsible for the synthesis of the macrolide core and the attached deoxy sugars, desosamine and mycinose.[4]

Mycinamicin Biosynthetic Pathway

The biosynthesis of this compound is part of the larger mycinamicin pathway. Key enzymatic steps include the assembly of the 16-membered macrolactone ring by the PKS, followed by a series of post-PKS modifications. These modifications include glycosylation with desosamine and mycinose, and specific hydroxylations and epoxidations catalyzed by cytochrome P450 monooxygenases, such as MycCI and MycG.[4]

Caption: Simplified biosynthetic pathway of mycinamicins.

The Role of Dotriacolide in Enhancing Production

A significant factor in achieving high titers of mycinamicin is the co-production of dotriacolide, an O-sulfate ester.[2] Dotriacolide enhances mycinamicin production by forming micelles with the mycinamicin molecules.[2] This micelle formation is believed to reduce the toxic effects of mycinamicin on the producing organism, thereby overcoming product inhibition and leading to higher yields.[2] The production of dotriacolide itself is stimulated by the presence of high concentrations of sulfate ions in the medium.[2]

Caption: Mechanism of dotriacolide-enhanced mycinamicin production.

Experimental Protocols for Mycinamicin Analysis

Accurate quantification of this compound in fermentation broths is crucial for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Sample Preparation from Fermentation Broth

-

Centrifuge a sample of the fermentation broth to separate the mycelium from the supernatant.

-

Adjust the pH of the supernatant to 9.0.

-

Extract the mycinamicins from the supernatant using an equal volume of a suitable organic solvent, such as ethyl acetate.

-

Separate the organic phase containing the mycinamicins.

-

Evaporate the organic solvent to dryness.

-

Reconstitute the dried extract in the HPLC mobile phase for analysis.

High-Performance Liquid Chromatography (HPLC) Method

While a specific validated method for this compound is not detailed in the provided search results, a general approach for macrolide analysis can be adapted. Mycinamicins possess chromophores that allow for UV detection.

General HPLC Parameters for Macrolide Analysis:

| Parameter | Typical Conditions |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of a buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile, methanol) |

| Detection | UV detector, wavelength set to the absorbance maximum of the mycinamicin of interest (e.g., around 215-240 nm for mycinamicins I and II) |

| Flow Rate | Typically 1.0 ml/min |

| Injection Volume | 10-20 µl |

Note: Method development and validation are essential to establish a robust and accurate analytical procedure for this compound. This includes optimizing the mobile phase composition to achieve good separation from other mycinamicin congeners and impurities, and determining the linearity, accuracy, and precision of the method.

Caption: General workflow for HPLC analysis of mycinamicins.

Conclusion

The production of this compound by Micromonospora griseorubida is a multifaceted process that can be significantly optimized through careful control of fermentation conditions. The use of a high-sulfate medium to promote the co-production of dotriacolide is a key strategy for enhancing yields by mitigating product toxicity. Further research into the regulatory networks governing the mycinamicin biosynthetic gene cluster could unveil new targets for genetic engineering to further improve production titers. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and production of this promising class of antibiotics.

References

- 1. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement of mycinamicin production by dotriacolide in Micromonospora griseorubida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Organization of the biosynthetic gene cluster for the polyketide macrolide mycinamicin in Micromonospora griseorubida - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Architecture of Mycinamicin VII: A Technical Guide to its Structural Elucidation

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the chemical structure elucidation of Mycinamicin VII, a 16-membered macrolide antibiotic, has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the spectroscopic and chemical data that were instrumental in defining the intricate molecular framework of this potent antibacterial agent.

This compound, a minor component isolated from the fermentation broth of Micromonospora griseorubida, has been the subject of detailed structural studies to understand its bioactivity and potential for therapeutic applications. This guide synthesizes the pivotal findings from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chemical degradation studies, presenting the information in a structured and accessible format.

Spectroscopic and Physicochemical Characterization

The structural determination of this compound relied heavily on a combination of advanced spectroscopic techniques. High-resolution mass spectrometry established the molecular formula as C₂₉H₄₇NO₇. A suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D correlation techniques, provided the framework for assembling the aglycone and identifying the attached deoxysugar moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₉H₄₇NO₇ |

| Molecular Weight | 521.69 g/mol |

| Appearance | White powder |

| Melting Point | 141 - 144 °C |

| Optical Rotation ([α]D²⁰) | -18° (c 1.0, CHCl₃) |

| UV λmax (MeOH) | 282 nm (ε 13,500) |

Table 2: ¹³C NMR Spectroscopic Data of this compound (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 168.5 |

| 2 | 125.8 |

| 3 | 145.2 |

| 4 | 38.9 |

| 5 | 80.1 |

| 6 | 35.7 |

| 7 | 28.9 |

| 8 | 45.6 |

| 9 | 210.5 |

| 10 | 42.1 |

| 11 | 134.5 |

| 12 | 130.2 |

| 13 | 17.5 |

| 14 | 98.2 |

| 15 | 74.3 |

| 16 | 65.9 |

| 17 | 17.2 |

| 18 | 12.1 |

| 1'-Desosamine | 102.3 |

| 2' | 70.1 |

| 3' | 73.5 |

| 4' | 72.8 |

| 5' | 65.9 |

| 6' | 18.1 |

| N(CH₃)₂ | 41.5 |

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 522.3425 | 522.3428 |

| [M+Na]⁺ | 544.3245 | 544.3250 |

Experimental Protocols

The elucidation of this compound's structure was made possible through a series of meticulous experimental procedures.

Isolation and Purification of this compound

The producing organism, Micromonospora griseorubida, was cultured in a suitable fermentation medium. The mycelium was separated from the culture broth by filtration. The filtrate was then subjected to extraction with an organic solvent, such as ethyl acetate, at an alkaline pH. The crude extract was concentrated and purified using a combination of silica gel column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish proton-proton and proton-carbon correlations.

-

Mass Spectrometry: High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI).

Chemical Degradation Studies

To confirm the identity and stereochemistry of the sugar moiety, this compound was subjected to mild acid hydrolysis. This process cleaved the glycosidic bond, liberating the aglycone and the sugar component. The sugar was then isolated and compared with an authentic sample of D-desosamine using chromatographic and spectroscopic methods.

Logical Workflow for Structure Elucidation

The process of determining the chemical structure of this compound followed a logical and systematic workflow, beginning with the isolation of the pure compound and culminating in the complete assignment of its stereochemistry.

Caption: Logical workflow for the structure elucidation of this compound.

Biosynthetic Pathway Context

Mycinamicins are polyketides, synthesized by a modular polyketide synthase (PKS) system. The biosynthesis involves the sequential condensation of extender units to a starter unit, followed by tailoring reactions such as glycosylation and oxidation. Understanding the biosynthetic pathway provides valuable insights into the structural features of the final natural product.

Mycinamicin VII: A Technical Guide to its Mode of Action and Ribosome Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism of Mycinamicin VII, a 16-membered macrolide antibiotic. While specific research on this compound is limited, this document extrapolates from extensive studies on closely related mycinamicins and the broader macrolide class to present a comprehensive overview of its anticipated mode of action and methods for its study.

Introduction to Mycinamicins

Mycinamicins are a family of macrolide antibiotics produced by Micromonospora griseorubida.[1][2] Like other macrolides, they are known to inhibit bacterial protein synthesis.[1][3][4] The mycinamicin structure consists of a 16-membered lactone ring adorned with various sugar moieties.[1][2] While the family includes several components, this guide will focus on the projected activity of this compound.

Mode of Action: Inhibition of Bacterial Protein Synthesis

The primary target of macrolide antibiotics within the bacterial cell is the 50S large ribosomal subunit, a critical component of the protein synthesis machinery.[4][5]

Binding to the Nascent Peptide Exit Tunnel (NPET)

Structural studies of ribosomes complexed with various macrolides, including Mycinamicins I, II, and IV, have consistently shown that these antibiotics bind within the nascent peptide exit tunnel (NPET).[1] The NPET is a channel through which newly synthesized polypeptide chains pass. By binding within this tunnel, macrolides create a steric blockage, physically obstructing the progression of the elongating polypeptide chain.[1][2] This leads to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis.[4]

The binding site is located near the peptidyl transferase center (PTC), the active site of the ribosome responsible for peptide bond formation.[1] The interaction is primarily with the 23S rRNA component of the 50S subunit.

Context-Specific Inhibition

Recent research on macrolides has revealed a more nuanced mechanism than simple steric hindrance. The inhibitory effect can be "context-specific," meaning the efficiency of translation arrest depends on the specific amino acid sequence of the nascent polypeptide chain.[6][7] Certain peptide motifs are more prone to stalling in the presence of a macrolide-obstructed NPET. This suggests an allosteric communication between the NPET and the PTC.

Ribosome Binding Studies: Quantitative Data

| Compound | Assay Type | Organism/System | Value | Reference |

| Mycinamicin I | MIC | S. aureus (MSSA & MRSA strains) | 0.25 - 2 µg/mL | [2] |

| Mycinamicin II | MIC | S. aureus (MSSA & MRSA strains) | 0.5 - 4 µg/mL | [2] |

| Mycinamicin IV | MIC | S. aureus (MSSA & MRSA strains) | 0.5 - 4 µg/mL | [2] |

| Tilmicosin | In vitro Translation IC50 | E. coli cell-free system | 0.36 ± 0.02 µM | [8] |

| Tulathromycin | In vitro Translation IC50 | E. coli cell-free system | 0.26 ± 0.05 µM | [8] |

| Tylosin | In vitro Translation IC50 | E. coli cell-free system | 0.31 ± 0.05 µM | [8] |

| Tildipirosin | In vitro Translation IC50 | E. coli cell-free system | 0.23 ± 0.01 µM | [8] |

| Erythromycin | Dissociation Constant (Kd) | E. coli ribosomes | 4.9 ± 0.6 nM | [9] |

| Solithromycin | Dissociation Constant (Kd) | E. coli ribosomes | 5.1 ± 1.1 nM | [9] |

Experimental Protocols

To characterize the interaction of this compound with the ribosome, a variety of established biochemical and biophysical assays can be employed. The following are detailed methodologies for key experiments.

Ribosome Isolation from Bacterial Cells

Objective: To obtain purified 70S ribosomes for use in binding and functional assays.

Materials:

-

Bacterial culture (e.g., E. coli or S. aureus)

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg-acetate, 0.5 mM EDTA, 6 mM β-mercaptoethanol)

-

DNase I

-

Sucrose solutions (10% and 40% w/v in a high-salt buffer)

-

Ultracentrifuge and rotors

Protocol:

-

Grow bacterial cells to mid-log phase and harvest by centrifugation.

-

Wash the cell pellet with a suitable buffer and resuspend in lysis buffer.

-

Lyse the cells using a French press or sonication.

-

Treat the lysate with DNase I to digest cellular DNA.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Layer the supernatant onto a 10-40% sucrose density gradient.

-

Perform ultracentrifugation to separate ribosomal subunits and 70S ribosomes.

-

Fractionate the gradient and collect the fractions containing 70S ribosomes, identified by UV absorbance at 260 nm.

-

Pellet the ribosomes from the collected fractions by ultracentrifugation.

-

Resuspend the purified 70S ribosome pellet in a storage buffer and store at -80°C.

In Vitro Translation Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit protein synthesis by 50% (IC50).

Materials:

-

Cell-free transcription-translation system (e.g., E. coli S30 extract system)

-

Reporter plasmid DNA (e.g., encoding luciferase or GFP)

-

This compound stock solution

-

Amino acid mixture (can be radiolabeled, e.g., [35S]-methionine)

-

Reaction buffer

Protocol:

-

Prepare a series of dilutions of this compound.

-

Set up the in vitro transcription-translation reactions in microplate wells, each containing the cell-free extract, reporter plasmid, amino acid mixture, and reaction buffer.

-

Add the different concentrations of this compound to the respective wells. Include a no-drug control and a no-template control.

-

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reactions and quantify the amount of synthesized protein. This can be done by measuring luminescence (for luciferase), fluorescence (for GFP), or by scintillation counting of incorporated radiolabeled amino acids.

-

Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

Ribosome Footprinting

Objective: To map the precise binding site of this compound on the ribosome at nucleotide resolution.

Materials:

-

Purified 70S ribosomes

-

This compound

-

Chemical probing reagents (e.g., dimethyl sulfate - DMS)

-

Primer extension reagents (reverse transcriptase, radiolabeled primers, dNTPs)

-

Polyacrylamide gel electrophoresis (PAGE) equipment

Protocol:

-

Incubate purified 70S ribosomes with and without this compound.

-

Treat the ribosome-ligand complexes with a chemical probing reagent (e.g., DMS, which modifies accessible adenine and cytosine residues).

-

Extract the 23S rRNA from the treated ribosomes.

-

Perform primer extension analysis using a radiolabeled primer that anneals to a region downstream of the expected binding site. Reverse transcriptase will synthesize a cDNA copy of the rRNA template, stopping at the modified nucleotides.

-

Run the primer extension products on a sequencing gel alongside a sequencing ladder generated from untreated rRNA.

-

Nucleotides that are protected from chemical modification by the binding of this compound will appear as diminished or absent bands in the drug-treated lane compared to the control lane, thus revealing the binding site.

Conclusion

This compound, as a 16-membered macrolide, is predicted to function as a potent inhibitor of bacterial protein synthesis. Its mode of action is centered on binding to the nascent peptide exit tunnel of the 50S ribosomal subunit, leading to context-specific translation arrest. While direct experimental data for this compound is sparse, the established methodologies and the wealth of information from related compounds provide a solid framework for its further investigation and development. The experimental protocols detailed herein offer robust approaches for elucidating the precise molecular interactions and inhibitory profile of this promising antibiotic candidate.

References

- 1. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. The macrolide binding site on the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specific inhibition of 50S ribosomal subunit formation in Staphylococcus aureus cells by 16-membered macrolide, lincosamide, and streptogramin B antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Protein Synthesis on the Ribosome by Tildipirosin Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Key Intermediates in the Biosynthesis of Mycinamicins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core biosynthetic pathway of mycinamicins, a class of 16-membered macrolide antibiotics produced by Micromonospora griseorubida. A thorough understanding of the key intermediates and the enzymatic transformations that govern their formation is critical for the rational design of novel antibiotic derivatives and the optimization of production yields. This document summarizes the crucial molecular intermediates, presents quantitative data on enzymatic conversions, details relevant experimental protocols, and provides visual representations of the biosynthetic logic.

Core Biosynthetic Pathway: An Overview

The biosynthesis of mycinamicins begins with the assembly of a 16-membered macrolactone ring, protomycinolide IV (PML-IV), by a modular polyketide synthase (PKS) system.[1][2] Subsequent tailoring reactions, including glycosylation, methylation, and oxidation, modify this initial scaffold to produce the various mycinamicin congeners. The key intermediates in this post-PKS pathway are central to the structural diversification and biological activity of the final products.

Key Intermediates and Enzymatic Conversions

The transformation of the initial macrolactone into the final mycinamicin products involves a series of enzymatic steps, each yielding a key intermediate. The major intermediates and the enzymes responsible for their conversion are outlined below.

| Precursor | Enzyme(s) | Product | Key Transformation |

| Protomycinolide IV (PML-IV) | MycB | Mycinamicin VIII (M-VIII) | Glycosylation at C5-OH with desosamine |

| Mycinamicin VIII (M-VIII) | MycCI | Mycinamicin VII (M-VII) | C21-methyl hydroxylation |

| This compound (M-VII) | MycD | Mycinamicin VI (M-VI) | Glycosylation at C21-OH with 6-deoxyallose |

| Mycinamicin VI (M-VI) | MycE | Mycinamicin III (M-III) | C2''-O-methylation of 6-deoxyallose |

| Mycinamicin III (M-III) | MycF | Mycinamicin IV (M-IV) | C3''-O-methylation of javose to form mycinose |

| Mycinamicin IV (M-IV) | MycG | Mycinamicin V (M-V) & Mycinamicin I (M-I) | C14-hydroxylation (to M-V) or C12-C13 epoxidation (to M-I) |

| Mycinamicin V (M-V) | MycG | Mycinamicin II (M-II) | C12-C13 epoxidation |

Quantitative Data on Enzymatic Reactions

The efficiency of the enzymatic transformations is a critical factor in the overall yield of mycinamicins. The following table summarizes available kinetic data for some of the key enzymes in the pathway.

| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1·min-1) | Reference |

| MycCI (with spinach ferredoxin) | M-VIII | 34.5 ± 5.5 | 71.7 ± 3.2 | 2.08 | [3] |

| MycCI (with MycCII-NH) | M-VIII | 5.8 ± 0.7 | 104.1 ± 1.8 | 17.95 | [3] |

| MycE | M-VI | 26.4 ± 7.0 | 5.0 ± 0.5 | 0.19 | [4] |

| MycF | M-III | 30.7 ± 6.9 | 13.5 ± 1.1 | 0.44 | [4] |

Experimental Protocols

Detailed methodologies are essential for the study and manipulation of the mycinamicin biosynthetic pathway.

In Vitro Enzymatic Assay for MycCI and MycG[3]

This protocol describes the in vitro reconstitution of the activity of the cytochrome P450 enzymes MycCI and MycG.

Materials:

-

Purified MycCI or MycG enzyme

-

Mycinamicin intermediate substrate (e.g., M-VIII for MycCI, M-IV for MycG)

-

Spinach ferredoxin or MycCII ferredoxin

-

Spinach ferredoxin-NADP+ reductase

-

NADPH

-

Desalting buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol)

-

Chloroform

-

Methanol

Procedure:

-

Prepare a 100 µL reaction mixture containing 1 µM of desalted MycCI or MycG, 0.5 mM of the mycinamicin intermediate substrate, 3.5 µM of spinach ferredoxin or MycCII ferredoxin, 0.1 Unit/mL of spinach ferredoxin-NADP+ reductase, and 0.5 mM NADPH in desalting buffer.

-

Use a reaction with boiled P450 enzyme as a negative control.

-

Incubate the reaction mixture for 2 hours at 30°C.

-

Terminate the reaction by extracting the mixture three times with 200 µL of chloroform.

-

Dry the combined organic extracts and redissolve the residue in 150 µL of methanol.

-

Analyze the products by High-Performance Liquid Chromatography (HPLC).

Synthesis of Mycinamicin VIII (M-VIII) from Protomycinolide IV (PML-IV)[3]

Due to the limited availability of M-VIII from fermentation, a semi-synthetic approach is often employed.

Procedure: This procedure involves the chemical glycosylation of the more readily available aglycone precursor, Protomycinolide IV (PML-IV), with a protected desosamine donor. The specific details of the chemical synthesis, including protecting group strategies and coupling reagents, can be found in specialized organic synthesis literature. A key step involves the coupling of a desosamine sugar donor to the C5 hydroxyl group of PML-IV.

Fermentation and Extraction of Mycinamicin Intermediates

Fermentation:

-

Micromonospora griseorubida strains (wild-type or mutant) are cultured in a suitable production medium (e.g., containing soluble starch, glucose, yeast extract, and inorganic salts).

-

Fermentation is typically carried out in shake flasks or bioreactors at 28-30°C for 5-7 days.

Extraction and Purification:

-

The culture broth is centrifuged to separate the mycelium from the supernatant.

-

The supernatant is extracted with an organic solvent such as ethyl acetate or chloroform.

-

The organic extract is concentrated under reduced pressure.

-

The crude extract is subjected to chromatographic purification, typically using silica gel column chromatography, followed by preparative HPLC to isolate individual mycinamicin intermediates.

Visualizing the Biosynthetic Logic

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the study of mycinamicin biosynthesis.

Caption: The post-PKS biosynthetic pathway of mycinamicins.

Caption: A generalized experimental workflow for studying mycinamicin biosynthesis.

References

- 1. Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Functional Analysis of MycCI and MycG, Cytochrome P450 Enzymes involved in Biosynthesis of Mycinamicin Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mycinamicins, new macrolide antibiotics. I. Taxonomy, production, isolation, characterization and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Extraction of Mycinamicin VII from Micromonospora Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycinamicins are a family of 16-membered macrolide antibiotics produced by the actinomycete Micromonospora griseorubida.[1][2] These compounds exhibit potent activity against Gram-positive bacteria and Mycoplasma species.[1] Mycinamicin VII is one of the minor components of the complex mixture of mycinamicins produced during fermentation.[3] This document provides a detailed protocol for the cultivation of Micromonospora griseorubida, followed by the extraction and purification of this compound for research and drug development purposes.

I. Quantitative Data Summary

While specific yield data for the extraction of this compound is not extensively published due to its nature as a minor component, the following table summarizes typical recovery rates for related compounds and general antibiotic extraction procedures from microbial cultures. This data provides a benchmark for optimizing the extraction protocol.

| Parameter | Value | Compound/Matrix | Source |

| Extraction Solvent Efficiency | n-butanol > ethyl acetate > n-hexane | General antibiotic substance | [4] |

| Average Recovery Rate | 93.6% | Fortimicin A from Micromonospora culture | [5] |

| Crude Extract Yield | 24.7% (w/w) | Methanolic extract from plant material | [6] |

II. Experimental Protocols

This section details the step-by-step methodology for the production and extraction of this compound.

A. Culture of Micromonospora griseorubida

1. Seed Culture Preparation:

-

Medium Composition (Seed Medium):

-

Dextrin: 2.0%

-

Cotton seed flour: 2.5%

-

Peptone: 0.5%

-

Yeast extracts: 2.5%

-

CaCO₃: 0.1%

-

FeSO₄·7H₂O: 0.004%

-

CoCl₂·6H₂O: 0.0002%

-

-

Procedure:

2. Production Culture:

-

Medium Composition (Production Medium):

-

Soluble starch: 1.0%

-

Glucose: 1.0%

-

Defatted soy bean flour: 0.75%

-

Milk casein peptone: 0.5%

-

CaCO₃: 0.1%

-

MgSO₄·7H₂O: 0.6% (Note: Sulfate ion concentration is critical for mycinamicin production).[7]

-

L-aspartic acid: 0.2%

-

-

Procedure:

B. Extraction of Crude Mycinamicin Complex

This protocol is based on general methods for extracting macrolide antibiotics from Micromonospora fermentation broths.[8]

-

At the end of the fermentation period, add an equal volume of acetone to the culture broth (1:1 v/v).[8]

-

Agitate the mixture vigorously in an orbital shaker at 200 rpm for 1 hour to ensure thorough extraction of metabolites from the mycelium.[8]

-

Centrifuge the mixture for 10 minutes to separate the mycelial debris from the supernatant.

-

Carefully decant and collect the supernatant which contains the mycinamicins.

-

For further concentration and solvent exchange, a liquid-liquid extraction can be performed using ethyl acetate or n-butanol. Add an equal volume of the chosen solvent to the supernatant, mix vigorously, and separate the organic phase.

-

Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

C. Purification of this compound

This compound, being a minor component, requires chromatographic separation for isolation.[2]

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane-methanol mixture).

-

Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., a gradient of dichloromethane and ethyl acetate).[6]

-

Load the dissolved crude extract onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the proportion of ethyl acetate, followed by an ethyl acetate-methanol gradient.[6]

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light or staining).

-

-

Fraction Analysis:

-

Pool the fractions containing compounds with similar TLC profiles.

-

Analyze the relevant fractions using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify the fractions containing this compound based on its known molecular weight.

-

-

Further Purification (if necessary):

-

Fractions enriched with this compound may require further purification using preparative HPLC with a suitable column (e.g., C18) and mobile phase to achieve high purity.

-

III. Visualizations

A. Mycinamicin Biosynthesis Pathway

The following diagram illustrates the key enzymatic steps in the late stages of mycinamicin biosynthesis, leading to the production of various mycinamicin components. Mycinamicin VI is a known precursor in this pathway.[9]

Caption: Late-stage tailoring steps in the Mycinamicin biosynthetic pathway.

B. Experimental Workflow for this compound Extraction

This diagram outlines the logical flow of the experimental protocol from culture to purification.

Caption: Workflow for the extraction and purification of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Mycinamicins, new macrolide antibiotics. I. Taxonomy, production, isolation, characterization and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mycinamicins, new macrolide antibiotics. VII. Structures of minor components, mycinamicin VI and VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of fortimicin aminoglycoside profiles produced from Micromonospora olivasterospora DSM 43868 by high-performance liquid chromatography-electrospray ionization-ion trap-mass spectrometry | Semantic Scholar [semanticscholar.org]

- 6. In vitro antibacterial and antibiotic modifying activity of crude extract, fractions and 3′,4′,7-trihydroxyflavone from Myristica fragrans Houtt against MDR Gram-negative enteric bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. Functional Analysis of MycE and MycF, Two O-Methyltransferases Involved in Biosynthesis of Mycinamicin Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Mycinamicin VII using Silica Gel Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycinamicin VII is a 16-membered macrolide antibiotic produced by the fermentation of Micromonospora griseorubida.[][2][3][4] As a member of the mycinamicin family, it exhibits activity against Gram-positive bacteria.[] The purification of this compound from the fermentation broth is a critical step in its research and development. Silica gel chromatography is a fundamental and widely employed technique for the separation and purification of mycinamicins and other macrolide antibiotics due to its efficiency in separating compounds based on polarity.[5][6]

These application notes provide a detailed protocol for the purification of this compound, from the initial fermentation and extraction to the final purification step using silica gel chromatography. The provided methodologies are based on established principles for the purification of macrolide antibiotics.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C29H47NO7 | [][2] |

| Molecular Weight | 521.68 g/mol | [][2] |

| Appearance | White to off-white crystalline powder | Inferred |

| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate; sparingly soluble in water | Inferred from macrolide properties |

| Melting Point | 243-245°C | [] |

Hypothetical Purification Summary

The following table presents anticipated results for the purification of this compound from a 10-liter fermentation broth. These values are illustrative and may vary depending on the specific fermentation conditions and extraction efficiency.

| Purification Step | Total Volume (L) / Mass (g) | This compound Concentration (mg/L or mg/g) | Total this compound (mg) | Purity (%) | Yield (%) |

| Fermentation Broth | 10 L | 50 mg/L | 500 | ~1 | 100 |

| Crude Extract | 2.5 g | 160 mg/g | 400 | ~16 | 80 |

| Silica Gel Fraction 1 | 0.5 g | 20 mg/g | 10 | < 5 | 2 |

| Silica Gel Fraction 2 (Enriched) | 1.0 g | 320 mg/g | 320 | ~85 | 64 |

| Silica Gel Fraction 3 | 0.8 g | 50 mg/g | 40 | ~20 | 8 |

| Recrystallized this compound | 0.25 g | 980 mg/g | 245 | >98 | 49 |

Experimental Protocols

Fermentation of Micromonospora griseorubida

This protocol outlines the production of mycinamicins through submerged fermentation.

Materials:

-

Micromonospora griseorubida strain

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts)

-

Shaker incubator

-

Fermenter (10 L capacity)

Procedure:

-

Inoculum Preparation: Inoculate a sterile seed medium with a culture of Micromonospora griseorubida. Incubate at 30°C for 48-72 hours with agitation (200 rpm).

-

Production Fermentation: Aseptically transfer the seed culture to a 10 L fermenter containing the production medium. Maintain the fermentation at 30°C with controlled aeration and agitation for 7-10 days.

-

Monitoring: Monitor the fermentation for pH, cell growth, and mycinamicin production (e.g., by HPLC analysis of small samples).

Extraction of Crude this compound

This protocol describes the extraction of the mycinamicin complex from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Sodium hydroxide (1 M)

-

Hydrochloric acid (1 M)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant. The mycinamicins are typically present in both.

-

pH Adjustment: Adjust the pH of the supernatant to 8.5-9.0 with 1 M sodium hydroxide.

-

Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic layers.

-

Mycelial Extraction: Extract the mycelial cake with methanol or acetone. Evaporate the solvent and resuspend the residue in water. Adjust the pH to 8.5-9.0 and extract with ethyl acetate as described above.

-

Combine and Concentrate: Combine all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound by Silica Gel Chromatography

This protocol details the separation of this compound from other mycinamicin components and impurities.

Materials:

-

Silica gel (60-120 mesh)

-

Chromatography column

-

Crude mycinamicin extract

-

Solvents: Chloroform (CHCl3) and Methanol (MeOH) of HPLC grade

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in chloroform and carefully pack the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free bed. Equilibrate the column by passing 2-3 column volumes of chloroform through it.

-

Sample Preparation: Dissolve the crude extract in a minimal amount of chloroform.

-

Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

-

Elution: Elute the column with a stepwise gradient of chloroform and methanol. A typical gradient might be:

-

Step 1: 100% Chloroform (to elute non-polar impurities)

-

Step 2: 99:1 Chloroform:Methanol

-

Step 3: 98:2 Chloroform:Methanol

-

Step 4: 97:3 Chloroform:Methanol

-

Step 5: 95:5 Chloroform:Methanol

-

Step 6: 90:10 Chloroform:Methanol (to elute more polar compounds)

-

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL) using a fraction collector.

-

Fraction Analysis: Monitor the separation by spotting aliquots of each fraction on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., 95:5 Chloroform:Methanol). Visualize the spots under a UV lamp.

-

Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and concentrate using a rotary evaporator.

-

Recrystallization: For further purification, dissolve the concentrated this compound fraction in a minimal amount of hot methanol and allow it to cool slowly to form crystals. Filter and dry the crystals to obtain pure this compound.

Visualization of Experimental Workflow

Caption: Workflow for the purification of this compound.

This diagram illustrates the major stages involved in obtaining pure this compound, starting from the fermentation of Micromonospora griseorubida, followed by extraction of the crude product, and culminating in the final purification by silica gel chromatography and recrystallization.

References

- 2. This compound (CHEBI:80019) [ebi.ac.uk]

- 3. academic.oup.com [academic.oup.com]

- 4. The genus Micromonospora as a model microorganism for bioactive natural product discovery - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04025H [pubs.rsc.org]

- 5. column-chromatography.com [column-chromatography.com]

- 6. Mycinamicins, new macrolide antibiotics. I. Taxonomy, production, isolation, characterization and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Mycinamicin VII

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Mycinamicin VII, a macrolide antibiotic. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this protocol is based on established methods for similar macrolide antibiotics, such as erythromycin. The described method utilizes a reversed-phase C18 column with UV detection, providing a robust starting point for method development and validation in research and quality control settings.

Introduction

Mycinamicins are a family of 16-membered macrolide antibiotics produced by Micromonospora griseorubida. This compound is one of the minor components of this complex. As with other macrolide antibiotics, there is a need for reliable analytical methods to support drug discovery, development, and quality control processes. HPLC is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility. This document provides a comprehensive protocol for the analysis and quantification of this compound using reversed-phase HPLC with UV detection.

Principle

The method employs reversed-phase chromatography on a C18 stationary phase. A polar mobile phase is used to elute the analytes. The separation is based on the differential partitioning of this compound between the nonpolar stationary phase and the polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength and comparing it to a calibration curve prepared from standards of known concentration.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., Hypersil BDS-C18, 3 µm, 100 mm x 4 mm) is recommended as a starting point.[1][2]

-

Data Acquisition and Processing Software

-

Analytical Balance

-

pH Meter

-

Sonicator

-

Filtration Assembly with 0.22 µm or 0.45 µm membrane filters.

Reagents and Standards

-

This compound Reference Standard: Of known purity.

-

Acetonitrile (ACN): HPLC grade.

-

Methanol (MeOH): HPLC grade.

-

Disodium Hydrogen Phosphate (Na₂HPO₄): Analytical grade.

-

Water: HPLC grade or ultrapure water.

-

Phosphoric Acid or Sodium Hydroxide: For pH adjustment.

Preparation of Mobile Phase and Solutions

-

Mobile Phase Preparation: A proposed starting mobile phase is a mixture of 0.05 M Disodium Hydrogen Phosphate, Acetonitrile, and Methanol (e.g., in a ratio of 70:10:20 v/v/v), with the pH adjusted to 8.0.[1][2] The mobile phase should be filtered through a 0.22 µm membrane filter and degassed by sonication for approximately 30 minutes before use.[2]

-

Standard Stock Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of methanol or a suitable solvent to prepare a stock solution (e.g., 100 µg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for plotting a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

Sample Preparation

The sample preparation procedure will depend on the matrix. For a bulk drug substance, a simple dissolution in the mobile phase followed by filtration may be sufficient. For more complex matrices like fermentation broths or biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

General Procedure for a Simple Matrix:

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a known volume of mobile phase.

-

Vortex or sonicate to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following are proposed starting conditions for the HPLC analysis:

| Parameter | Recommended Condition |

| Column | Hypersil BDS-C18 (3 µm, 100 mm x 4 mm)[1][2] |

| Mobile Phase | 0.05 M Na₂HPO₄ : Acetonitrile : Methanol (70:10:20, v/v/v), pH 8.0[1][2] |

| Flow Rate | 1.0 mL/min[1][2] |

| Injection Volume | 20 µL[1][2] |

| Column Temperature | 40 °C[1][2] |

| Detection Wavelength | 230 nm[1][2] |

| Run Time | Approximately 15 minutes (adjust as necessary) |

Method Validation

The proposed method must be validated according to the relevant guidelines (e.g., ICH Q2(R1)) to ensure it is suitable for its intended purpose. The following parameters should be evaluated:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-7 concentrations, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

-

Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies on spiked samples, with acceptance criteria typically between 98-102%.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be ≤ 2%.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for clarity and easy comparison.

Table 1: Proposed HPLC Method Parameters

| Parameter | Value |

| Column | Hypersil BDS-C18 (3 µm, 100 mm x 4 mm) |

| Mobile Phase | 0.05 M Na₂HPO₄ : Acetonitrile : Methanol (70:10:20, v/v/v), pH 8.0 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 40 °C |

| Detection Wavelength | 230 nm |

Table 2: Typical Method Validation Parameters and Acceptance Criteria (To Be Determined Experimentally)

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| LOD | To be determined |

| LOQ | To be determined |

| Specificity | No interference at the retention time of the analyte |

Visualization of Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The proposed HPLC method provides a solid foundation for the analysis and quantification of this compound. The specified conditions, based on methods for similar macrolide antibiotics, are expected to yield good chromatographic performance. It is imperative that this method be thoroughly validated to ensure its suitability for its intended application in a specific laboratory and for a particular sample matrix. This application note serves as a valuable resource for researchers and scientists in the development of robust analytical methods for this compound.

References

Application Note: Structural Analysis of Mycinamicin VII using High-Resolution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data interpretation guide for the structural analysis of the 16-membered macrolide antibiotic, Mycinamicin VII, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a macrolide antibiotic produced by Micromonospora griseorubida.[1] Like other macrolides, it consists of a large macrocyclic lactone ring to which a deoxy sugar is attached.[2] Accurate structural elucidation is critical for drug discovery, development, and quality control. Mass spectrometry, particularly electrospray ionization tandem mass spectrometry (ESI-MS/MS), is a powerful technique for confirming the structure of macrolides due to its high sensitivity and ability to provide detailed fragmentation information.[3][4] This note describes a general workflow for the analysis of this compound, from sample preparation to data interpretation.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented below. This data is essential for setting up the mass spectrometer and interpreting the resulting data.

| Property | Value | Reference |

| Chemical Formula | C₂₉H₄₇NO₇ | [5][] |

| Average Mass | 521.686 Da | [5] |

| Monoisotopic Mass | 521.33525 Da | [5] |

| Canonical SMILES | CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)CO | [] |

| InChI Key | HREUKRQZLNMEFQ-KMWMHNJKSA-N | [5][] |

Proposed Fragmentation Pathway

The structural analysis of macrolides by tandem mass spectrometry typically proceeds via the cleavage of glycosidic bonds.[7] In positive ion mode ESI-MS, this compound is expected to form a protonated precursor ion, [M+H]⁺. Upon collision-induced dissociation (CID), the primary fragmentation event is the neutral loss of the desosamine sugar moiety.

Caption: Proposed fragmentation of this compound in MS/MS.

Theoretical Mass Data

The table below summarizes the theoretical mass-to-charge ratios (m/z) for the primary ions expected during the MS/MS analysis of this compound.

| Ion Description | Chemical Formula | Theoretical m/z [M+H]⁺ |

| Protonated this compound (Precursor Ion) | [C₂₉H₄₇NO₇+H]⁺ | 522.3427 |

| Aglycone Fragment (Product Ion) | [C₂₁H₃₁O₆+H]⁺ | 365.2323 |

| Neutral Loss (Desosamine) | C₈H₁₅NO | 157.1103 |

Experimental Protocols

This section outlines a general procedure for the sample preparation and LC-MS/MS analysis of this compound.

Sample Preparation (Solid-Phase Extraction - SPE)

For samples in a complex matrix (e.g., fermentation broth, biological fluids), a cleanup and concentration step is necessary.

-

Sample Pre-treatment: Centrifuge the sample to remove particulates. Dilute the supernatant 1:1 with an appropriate buffer (e.g., phosphate buffer, pH 8-9) to ensure optimal binding to the SPE cartridge.

-

SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB or equivalent) by passing 3 mL of methanol followed by 3 mL of purified water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic impurities.

-

Elution: Elute the analyte (this compound) from the cartridge using 3 mL of methanol.

-

Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Recommended Setting |

| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions:

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 450°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Acquisition Mode | Tandem MS (MS/MS) or MRM |

| Precursor Ion (Q1) | m/z 522.34 |

| Product Ion (Q3) | m/z 365.23 |

| Collision Energy | Optimize experimentally (typically 20-35 eV) |

Experimental and Data Analysis Workflow

The overall process from sample receipt to final structural confirmation is depicted in the workflow diagram below.

Caption: Workflow for this compound structural analysis.

Conclusion

This application note provides a comprehensive framework for the structural analysis of this compound using LC-MS/MS. The combination of chromatographic separation with high-resolution mass spectrometry allows for the confident identification and structural confirmation of the molecule. The provided protocols for sample preparation and instrument parameters serve as a robust starting point for method development and routine analysis in research and quality control environments.

References

- 1. Mycinamicins, new macrolide antibiotics. VII. Structures of minor components, mycinamicin VI and VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. This compound (CHEBI:80019) [ebi.ac.uk]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Disk Diffusion Assay for Assessing Mycinamicin VII Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycinamicin VII is a 16-membered macrolide antibiotic.[1] Macrolides are a class of antibiotics that inhibit bacterial protein synthesis by binding to the nascent peptide exit tunnel of the large ribosomal subunit.[2][3] This action prevents the elongation of the polypeptide chain, ultimately leading to the cessation of bacterial growth. The disk diffusion assay, a widely used method in microbiology, provides a simple, qualitative, and semi-quantitative means to assess the in vitro antibacterial activity of compounds like this compound.[1][4] This application note provides a detailed protocol for performing the disk diffusion assay to evaluate the antibacterial efficacy of this compound, guidance on data interpretation, and quality control measures.

Principle of the Disk Diffusion Assay

The disk diffusion assay, also known as the Kirby-Bauer test, is based on the principle of diffusion of an antimicrobial agent from a paper disk through an agar medium inoculated with a test microorganism.[4] A sterile paper disk impregnated with a known concentration of the antimicrobial agent, in this case, this compound, is placed on the surface of an agar plate that has been uniformly inoculated with a suspension of the target bacterium.

During incubation, the antimicrobial agent diffuses radially from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the antimicrobial agent, a clear zone of no growth, known as the "zone of inhibition," will appear around the disk.[4] The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.[5] By measuring the diameter of the zone of inhibition and comparing it to standardized interpretive charts, the organism can be categorized as susceptible, intermediate, or resistant to the tested agent.[6][7]

Experimental Protocols

Materials

-

This compound analytical standard

-

Sterile 6 mm paper disks

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)[4]

-

Sterile saline solution (0.85% NaCl)

-

Sterile cotton swabs

-

McFarland 0.5 turbidity standard

-

Bacterial cultures (e.g., Staphylococcus aureus ATCC 25923, clinical isolates)

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler for measuring zone diameters

-

Sterile forceps

-

Solvent for dissolving this compound (e.g., DMSO, ethanol)

-

Quality control bacterial strains (e.g., Staphylococcus aureus ATCC 25923)[5]

Preparation of this compound Disks

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable sterile solvent to a desired concentration.

-

Disk Impregnation: Aseptically apply a precise volume of the this compound solution onto each sterile paper disk to achieve the desired final concentration per disk (e.g., 15 µ g/disk ).

-

Drying: Allow the disks to dry completely in a sterile environment before use.

Inoculum Preparation

-

Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspension: Transfer the selected colonies into a tube containing 4-5 mL of sterile saline.

-

Turbidity Adjustment: Vortex the suspension and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[4]

Inoculation of Agar Plates

-

Swabbing: Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.

-

Streaking: Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

-

Drying: Allow the agar surface to dry for 3-5 minutes before applying the disks.

Disk Application and Incubation

-

Disk Placement: Using sterile forceps, place the this compound-impregnated disks and a blank control disk (impregnated with the solvent used to dissolve the antibiotic) onto the inoculated agar surface. Ensure the disks are placed firmly to make complete contact with the agar.

-

Spacing: Space the disks sufficiently far apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.

-

Incubation: Invert the plates and incubate them at 35°C ± 2°C for 16-20 hours.

Data Collection and Interpretation

-

Zone Measurement: After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter (mm) using calipers or a ruler. The measurement should include the diameter of the disk.

-

Interpretation: The results are interpreted by comparing the measured zone diameters to established interpretive standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).[7] The bacteria are categorized as:

-

Susceptible (S): The infection is likely to respond to treatment with the tested antibiotic at the recommended dosage.

-

Intermediate (I): The therapeutic outcome is uncertain.

-

Resistant (R): The infection is unlikely to respond to treatment with the tested antibiotic.

-

Data Presentation

| Bacterial Strain | Antibiotic | Zone of Inhibition (mm) | Interpretation |

| S. aureus ATCC 25923 (Susceptible) | Mycinamicin I | 24 | Susceptible |

| S. aureus ATCC 25923 (Susceptible) | Mycinamicin II | 25 | Susceptible |

| S. aureus ATCC 25923 (Susceptible) | Mycinamicin IV | 23 | Susceptible |

| S. aureus (Erythromycin-Resistant, ermA) | Mycinamicin I | 0 | Resistant |

| S. aureus (Erythromycin-Resistant, ermC) | Mycinamicin I | 18 | Intermediate |

| S. aureus (Erythromycin-Resistant, ermA) | Mycinamicin II | 0 | Resistant |

| S. aureus (Erythromycin-Resistant, ermC) | Mycinamicin II | 19 | Intermediate |

| S. aureus (Erythromycin-Resistant, ermA) | Mycinamicin IV | 0 | Resistant |

| S. aureus (Erythromycin-Resistant, ermC) | Mycinamicin IV | 17 | Intermediate |

Note: The interpretive criteria are based on CLSI guidelines for other macrolides and are for illustrative purposes. Specific breakpoints for this compound would need to be established through further studies.

Quality Control

To ensure the accuracy and reproducibility of the disk diffusion assay, the following quality control measures should be implemented:

-

Reference Strains: Test standard quality control strains with known susceptibility profiles, such as Staphylococcus aureus ATCC 25923, with each batch of tests.

-

Media and Disks: Verify the performance of each new batch of Mueller-Hinton agar and antibiotic disks.

-

Inoculum Density: Ensure the inoculum turbidity consistently matches the 0.5 McFarland standard.

-

Incubation Conditions: Maintain the incubator at the correct temperature and atmosphere.

Visualizations

References

- 1. microchemlab.com [microchemlab.com]

- 2. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cms.gov [cms.gov]

- 6. researchgate.net [researchgate.net]

- 7. chainnetwork.org [chainnetwork.org]

Application Notes and Protocols: In Vitro Testing of Mycinamicin VII against Staphylococcus aureus Strains

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of Mycinamicin VII, a macrolide antibiotic, against various strains of Staphylococcus aureus. The included protocols are based on established methodologies for antimicrobial susceptibility testing.

Introduction to this compound

This compound is a member of the mycinamicin family of macrolide antibiotics, which are produced by Micromonospora griseorubida.[1][2] Like other macrolides, this compound is expected to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[3] This is achieved by binding to the nascent peptide exit tunnel on the bacterial ribosome, thereby interfering with the elongation of polypeptide chains.[3] This document outlines the procedures to quantify the in vitro activity of this compound against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of S. aureus.

Key Experiments and Methodologies

The following protocols describe standard in vitro assays to determine the antimicrobial efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC of an antibiotic.[4][5][6]

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

From a fresh culture of S. aureus on an appropriate agar plate (e.g., Tryptic Soy Agar), select 3-5 isolated colonies.

-

Inoculate the colonies into a tube containing 5 mL of sterile Tryptic Soy Broth (TSB).

-

Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control (bacterial inoculum in broth without antibiotic) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the microtiter plate for turbidity.

-

The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

-

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol: MBC Assay

-

Following MIC Determination:

-

From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

-

Spot-plate the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar).

-

-

Incubation:

-

Incubate the agar plates at 37°C for 18-24 hours.